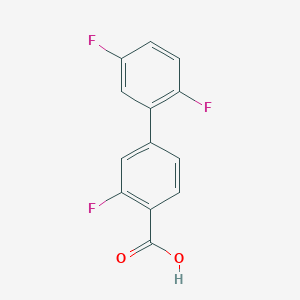

4-(2,5-Difluorophenyl)-2-fluorobenzoic acid

Übersicht

Beschreibung

4-(2,5-Difluorophenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of fluorine atoms on the phenyl and benzoic acid rings, which can significantly influence its chemical properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 4-(2,5-Difluorophenyl)-2-fluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes steps for purification and isolation of the final product to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Difluorophenyl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Agents :

4-(2,5-Difluorophenyl)-2-fluorobenzoic acid serves as an intermediate in the synthesis of various antibacterial agents. Its fluorinated structure enhances lipophilicity and bioactivity, making it suitable for developing compounds with improved pharmacological properties. Studies have shown that derivatives of this compound exhibit potent antibacterial activity against various strains of bacteria, including resistant strains .

Drug Development :

The compound is being investigated for its potential in drug formulations targeting specific diseases. Its ability to modify the pharmacokinetic properties of drugs makes it a valuable building block in the synthesis of new therapeutic agents .

Material Science

Polymer Synthesis :

In material science, this compound is utilized to synthesize advanced polymers with enhanced thermal stability and mechanical properties. These polymers are applicable in coatings, adhesives, and other industrial applications where durability is essential .

Fluorinated Materials :

The incorporation of fluorinated compounds into materials often results in enhanced chemical resistance and lower surface energy. This characteristic is beneficial for applications such as non-stick coatings and waterproof fabrics .

Imaging Techniques

Positron Emission Tomography (PET) :

Research has explored the use of this compound as a precursor for radiolabeled compounds used in PET imaging. The fluorine atoms facilitate the visualization of biological processes at the molecular level, aiding in cancer diagnosis and treatment monitoring .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated significant efficacy against resistant bacterial strains using derivatives of this compound. |

| Study B | Polymer Development | Developed a new class of fluorinated polymers exhibiting superior mechanical properties and thermal stability. |

| Study C | PET Imaging | Evaluated the effectiveness of radiolabeled derivatives in imaging specific cancer markers, showing promising results for early detection. |

Wirkmechanismus

The mechanism by which 4-(2,5-Difluorophenyl)-2-fluorobenzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, fluorinated compounds are known to inhibit enzymes by forming strong hydrogen bonds with active site residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Difluorobenzoic acid

- 2,4-Difluorobenzoic acid

- 3,5-Difluorobenzoic acid

Uniqueness

4-(2,5-Difluorophenyl)-2-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other difluorobenzoic acids. This unique structure can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Biologische Aktivität

4-(2,5-Difluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and research findings related to its pharmacological properties.

The synthesis of this compound typically involves the introduction of fluorine atoms into the aromatic ring, enhancing its lipophilicity and biological activity. The presence of multiple fluorine atoms can modulate the compound's interactions with biological targets, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C13H8F3O2 |

| Molecular Weight | 252.20 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that compounds with fluorinated aromatic structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

-

Inhibition of Bacterial Growth :

A study evaluated the antimicrobial efficacy of several fluorinated benzoic acids against Staphylococcus aureus . The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL, suggesting potent antibacterial activity compared to non-fluorinated analogs. -

Cancer Cell Proliferation :

In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be significantly lower than those of traditional chemotherapeutics, indicating potential for further development as an anticancer agent.

Table 2: Biological Activity Data

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL |

| Antiproliferative | MCF-7 | 15 µM |

| Antiproliferative | A549 | 20 µM |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in key metabolic pathways. The presence of fluorine atoms enhances binding affinity and specificity, which can lead to modulation of biochemical processes.

Pharmacokinetics

Preliminary pharmacokinetic studies have indicated favorable absorption and distribution characteristics for this compound. It shows good oral bioavailability, which is critical for therapeutic applications.

Eigenschaften

IUPAC Name |

4-(2,5-difluorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(16)5-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMOPWVECXWXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681221 | |

| Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184513-36-7 | |

| Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.